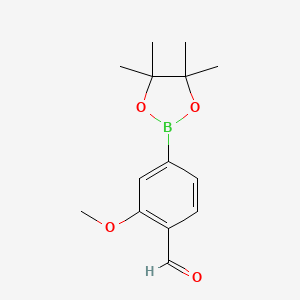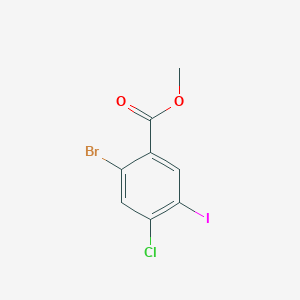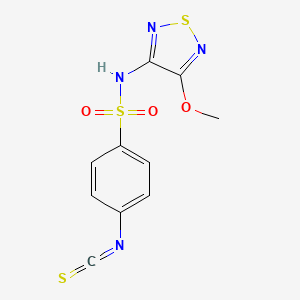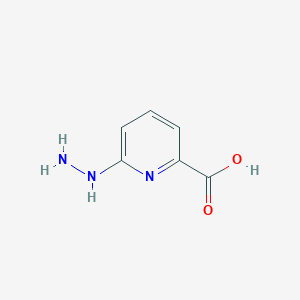
2-Fluoro-5-(furan-3-yl)benzoic acid
Overview
Description
2-Fluoro-5-(furan-3-yl)benzoic acid is an aromatic organic compound . It is a chemical compound used in scientific research. Its versatility allows for various applications, enhancing studies on bioactive molecules and drug discovery.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of 2-Fluoro-5-formylbenzoic acid involves the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of similar compounds like 3-FLUORO-BENZOIC ACID (5-(4-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-HYDRAZIDE has a linear formula of C18H12ClFN2O2 . The molecular weight is 342.76 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . For instance, free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Fluorobenzoic acid include a molecular weight of 140.1118, a melting point of 126 °C, and a log P of 1.856 .Scientific Research Applications
Decarboxylative Fluorination
A novel transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan-, pyrazole-, isoxazole-, thiophene-, indole-, benzofuran-, and indazolecarboxylic acids, utilizing Selectfluor, has been developed. This method is particularly effective for synthesizing monomers like 2- and 3-fluoroindoles, indicating its utility in modifying compounds similar to 2-Fluoro-5-(furan-3-yl)benzoic acid for enhanced reactivity and potential applications in drug design and development Xi Yuan et al., 2017.
Synthesis of Fluorine-Substituted Compounds
The microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions have been utilized to synthesize fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates in a single step. This method highlights a straightforward approach to synthesizing fluorine-containing benzo[b]furans, suggesting applications in materials science and organic electronics V. Ramarao et al., 2004.
Electronic and Optical Properties
A study on the effects of donor units in donor-acceptor-donor arrays on the electrochemical and optical properties of fluorinated acceptor-based systems revealed insights into how fluorination and the choice of donor units (e.g., furan vs. selenophene) affect the planarity, electronic structure, and electrochromic properties of these materials. Such findings are crucial for the design of advanced materials for optoelectronic applications Deniz Çakal et al., 2021.
Cyclization Reactions
Research on the cyclization of 1,1-difluoro-1-alkenes demonstrated the formation of ring-fluorinated hetero- and carbocycles, including 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene. This work emphasizes the versatility of fluorine in facilitating cyclization reactions that are otherwise disfavored, indicating potential pathways for synthesizing complex fluorinated structures J. Ichikawa et al., 2002.
Reactivity and Stereoselectivity
A study on the Diels–Alder reactions of fluorinated furan-2(5H)-ones has shed light on the impact of fluorination on the reactivity, regioselectivity, and diastereoselectivity of these reactions. This research provides valuable insights into how fluorination affects the chemical behavior of furan derivatives, offering strategies for synthesizing fluorinated organic compounds with precise control over their stereochemical outcomes Jan Hajduch et al., 2007.
Safety and Hazards
Future Directions
Furan platform chemicals, which include 2-Fluoro-5-(furan-3-yl)benzoic acid, have potential beyond fuels and plastics . They are highly valuable building blocks in organic synthesis . The broad range of clinical uses of furan derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, they have attracted much attention due to their biological activities and potential applications as drugs .
Properties
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAPGSVQVHPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)









